molecular formula C13H25N3O2 B7593688 N-ethyl-4-(oxan-4-yl)-1,4-diazepane-1-carboxamide

N-ethyl-4-(oxan-4-yl)-1,4-diazepane-1-carboxamide

Cat. No. B7593688
M. Wt: 255.36 g/mol
InChI Key: HOZGXJHJDUOENI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-4-(oxan-4-yl)-1,4-diazepane-1-carboxamide, also known as Etizolam, is a thienodiazepine drug that is used for its anxiolytic, sedative, and hypnotic properties. It is a benzodiazepine analog that was first introduced in Japan in 1983 and has since been used in several countries for the treatment of anxiety and sleep disorders.

Mechanism of Action

N-ethyl-4-(oxan-4-yl)-1,4-diazepane-1-carboxamide acts on the central nervous system by enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits the activity of neurons in the brain. This results in a decrease in anxiety, sedation, and hypnotic effects.
Biochemical and Physiological Effects
N-ethyl-4-(oxan-4-yl)-1,4-diazepane-1-carboxamide has several biochemical and physiological effects, including muscle relaxation, anticonvulsant activity, and amnesic effects. It also has a short half-life and is rapidly metabolized in the liver.

Advantages and Limitations for Lab Experiments

N-ethyl-4-(oxan-4-yl)-1,4-diazepane-1-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the GABA receptor. However, its short half-life and rapid metabolism can make it difficult to use in certain experiments. Additionally, its potential for abuse and dependence can make it challenging to use in research.

Future Directions

There are several future directions for the study of N-ethyl-4-(oxan-4-yl)-1,4-diazepane-1-carboxamide, including its potential use in the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia. Additionally, further research is needed to understand the long-term effects of N-ethyl-4-(oxan-4-yl)-1,4-diazepane-1-carboxamide on the brain and body, as well as its potential for abuse and dependence. Finally, the development of novel analogs of N-ethyl-4-(oxan-4-yl)-1,4-diazepane-1-carboxamide may lead to the discovery of new drugs with improved efficacy and safety profiles.
Conclusion
N-ethyl-4-(oxan-4-yl)-1,4-diazepane-1-carboxamide is a benzodiazepine analog that has been extensively studied for its anxiolytic, sedative, and hypnotic properties. It acts on the central nervous system by enhancing the activity of GABA, resulting in a decrease in anxiety, sedation, and hypnotic effects. N-ethyl-4-(oxan-4-yl)-1,4-diazepane-1-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the GABA receptor. However, its short half-life and potential for abuse and dependence can make it challenging to use in research. Further research is needed to understand the long-term effects of N-ethyl-4-(oxan-4-yl)-1,4-diazepane-1-carboxamide and to develop novel analogs with improved efficacy and safety profiles.

Synthesis Methods

N-ethyl-4-(oxan-4-yl)-1,4-diazepane-1-carboxamide can be synthesized using various methods, including the reaction of 2-ethylamino-2-oxoethane-1-sulfonic acid with hydrazine to form 2-ethylamino-2-oxoethane hydrazide, which is then reacted with 4-chlorobutyryl chloride to form 4-(2-ethylamino-2-oxoethyl)-1-chlorobutan-2-one. This compound is then reacted with 2-methyl-2-oxazoline to form N-ethyl-4-(oxan-4-yl)-1,4-diazepane-1-carboxamide.

Scientific Research Applications

N-ethyl-4-(oxan-4-yl)-1,4-diazepane-1-carboxamide has been extensively studied for its anxiolytic, sedative, and hypnotic properties. It has been used in several clinical trials for the treatment of anxiety and sleep disorders. N-ethyl-4-(oxan-4-yl)-1,4-diazepane-1-carboxamide has also been studied for its potential use in the treatment of alcohol withdrawal syndrome, post-traumatic stress disorder, and depression.

properties

IUPAC Name

N-ethyl-4-(oxan-4-yl)-1,4-diazepane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2/c1-2-14-13(17)16-7-3-6-15(8-9-16)12-4-10-18-11-5-12/h12H,2-11H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZGXJHJDUOENI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCCN(CC1)C2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-4-(oxan-4-yl)-1,4-diazepane-1-carboxamide

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